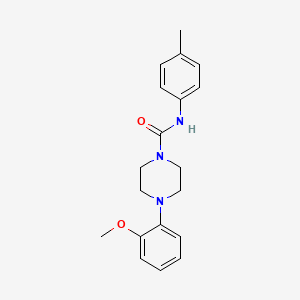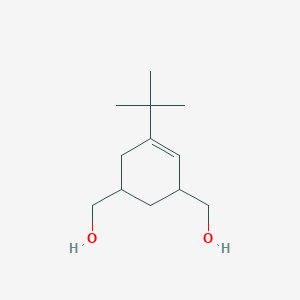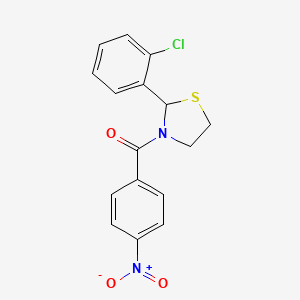
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in organic solvents and is used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
作用機序
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating mood, anxiety, and stress. Activation of the 5-HT1A receptor leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been found to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. This compound has been shown to reduce anxiety-like behavior in animal models and has been found to increase the levels of serotonin and dopamine in the brain. This compound has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for use in scientific research, including its potency and selectivity for the 5-HT1A receptor. This compound is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects. This compound may also have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility. Additionally, there is a need for the development of new and improved methods for the synthesis of this compound and other piperazine derivatives.
合成法
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzamide in the presence of a coupling agent.
科学的研究の応用
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. Several studies have shown that this compound acts as a potent agonist at the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-16(10-8-15)20-19(23)22-13-11-21(12-14-22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUSNSKYQGGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994904.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)

![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4994959.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)